
2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate is an organic compound with the molecular formula C9H14Cl3FO2 It is a derivative of pentanoic acid, where the hydrogen atoms are substituted by trichloroethyl and fluoro-methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate typically involves the esterification of 4-fluoro-4-methylpentanoic acid with 2,2,2-trichloroethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-fluoro-4-methylpentanoic acid and 2,2,2-trichloroethanol.
Reduction: The trichloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products Formed
Hydrolysis: 4-Fluoro-4-methylpentanoic acid and 2,2,2-trichloroethanol.
Reduction: 4-Fluoro-4-methylpentanoic acid and ethyl group derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate involves its interaction with specific molecular targets. The trichloroethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition or modification of their activity. The fluoro group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trichloroethyl 4-methylpentanoate: Lacks the fluoro group, which may result in different chemical and biological properties.
4-Fluoro-4-methylpentanoic acid:
2,2,2-Trichloroethyl 4-fluorobutanoate: Has a shorter carbon chain, which can influence its physical and chemical properties.
Uniqueness
2,2,2-Trichloroethyl 4-fluoro-4-methylpentanoate is unique due to the presence of both trichloroethyl and fluoro-methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
77894-28-1 |
|---|---|
Molekularformel |
C8H12Cl3FO2 |
Molekulargewicht |
265.5 g/mol |
IUPAC-Name |
2,2,2-trichloroethyl 4-fluoro-4-methylpentanoate |
InChI |
InChI=1S/C8H12Cl3FO2/c1-7(2,12)4-3-6(13)14-5-8(9,10)11/h3-5H2,1-2H3 |
InChI-Schlüssel |
DKFNARIHZDUCTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(=O)OCC(Cl)(Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


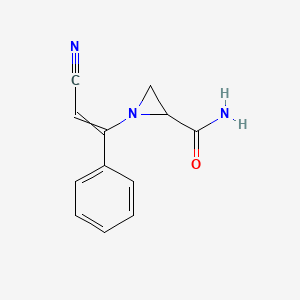
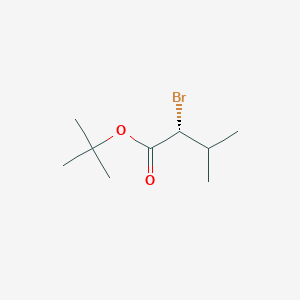
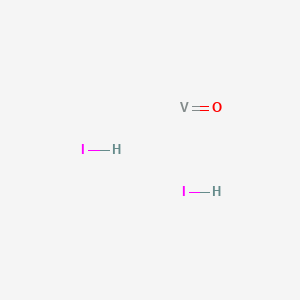
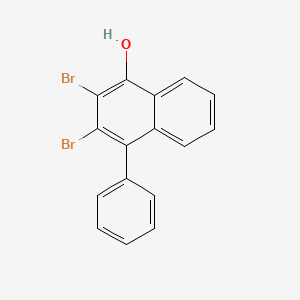
![4-{[3-Methoxy-4-(octadecyloxy)benzoyl]oxy}benzoic acid](/img/structure/B14435541.png)
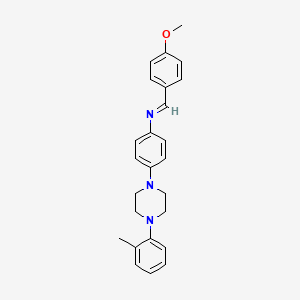
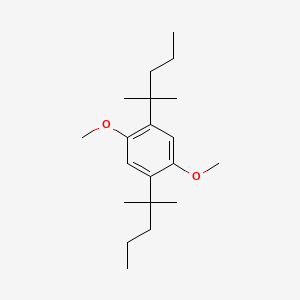
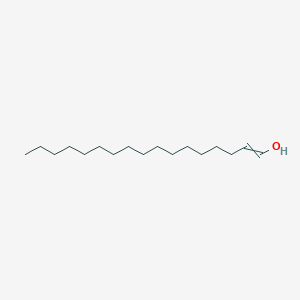
![[Bromo(difluoro)methoxy]benzene](/img/structure/B14435573.png)
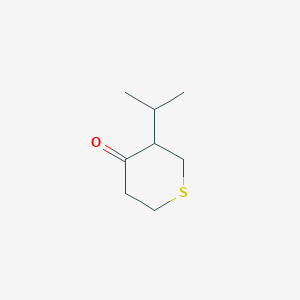
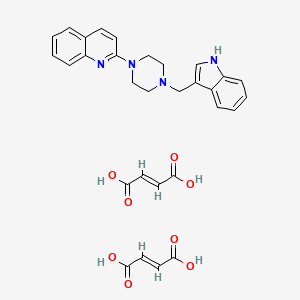
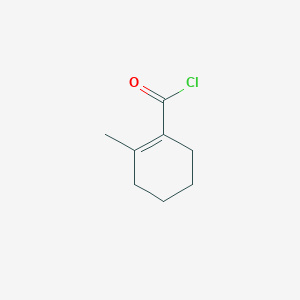
![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)

